molecular formula C4H8N4O B3057992 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine CAS No. 87009-68-5

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

Cat. No. B3057992
CAS RN: 87009-68-5
M. Wt: 128.13 g/mol
InChI Key: QGIHIFRVZMBSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C3H6N4 . It is a derivative of the 1,2,4-triazole family. 1,2,4-Triazoles are known for their versatile biological activities and are part of many potent drugs .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine” is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic compound . The exact structure details are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Properties

  • Compounds including 1,2,4-triazol derivatives, related to 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine, have demonstrated significant antimicrobial activities. Research indicates that these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Role in Drug Synthesis

  • The synthesis and structure elucidation of 3-Methoxy-1-methyl-1H-1,2,4,-triazol-5-amine have been key in the development of various pharmaceutical drugs. It's used in the formation of other triazole derivatives, which have applications in clinical drugs like Rizatriptan (anti-migraine) and Ribavirin (antiviral) (Selby & Lepone, 1984).

Synthesis of Derivatives

  • 1,2,4-triazole scaffolds, which include 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine, have been used to synthesize a variety of derivatives with significant biological activities, such as trans N-Substituted Pyrrolidine derivatives (Prasad et al., 2021).

Antibacterial and Antifungal Activities

  • Derivatives of 1,2,4-triazole, including those related to 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine, have been tested and found to have effective antibacterial and antifungal activities, showcasing their potential in combating various bacterial and fungal infections (Vo, 2020).

Anticancer Properties

  • Research has shown that Mannich base derivatives of 1,2,4-triazoles exhibit anticancer activity, suggesting that similar compounds derived from 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine could have potential applications in cancer therapy (Holla et al., 2003).

properties

IUPAC Name

5-methoxy-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-8-3(5)6-4(7-8)9-2/h1-2H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIHIFRVZMBSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513976
Record name 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

CAS RN

87009-68-5
Record name 3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 4
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.